2-(cyclopentylamino)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopentylamino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-12-10-7-3-4-8-11(10)15-13(16-12)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLPLBIONSVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Landscape and Mechanistic Insights of Quinazolin 4 3h One Derivatives with Relevance to the 2 Cyclopentylamino Substitution
Broad Spectrum of Biological Activities of Quinazolin-4(3H)-one Analogues
Derivatives of quinazolin-4(3H)-one are established as a versatile class of compounds exhibiting a comprehensive spectrum of biological activities. biomedpharmajournal.orgnih.govfrontiersin.org Extensive research has demonstrated their potential as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents. biomedpharmajournal.orgnih.govnih.govresearchgate.net This wide range of activities has rendered the quinazolinone nucleus a "privileged structure" in the field of drug discovery, continually inspiring the development of novel therapeutic agents. nih.govfrontiersin.orgresearchgate.net The pharmacological profile can be significantly modulated by substitutions at various positions of the ring, particularly at the 2 and 3 positions. nih.govscialert.net
Antineoplastic and Cytotoxic Potential of Quinazolinone Scaffolds
The quinazolinone framework is a cornerstone in the development of modern antineoplastic agents. mdpi.comacgpubs.orgresearchgate.net Numerous derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, acting through diverse and specific mechanisms of action to inhibit tumor growth and proliferation. acgpubs.orgresearchgate.netnih.gov
A primary mechanism for the anticancer activity of quinazolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Tyrosine Kinases (EGFR, HER2, VEGFR2): Several quinazolinone-based compounds are potent inhibitors of tyrosine kinases. mdpi.com For instance, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The well-known EGFR inhibitor ZD1839 (Gefitinib) features a quinazoline (B50416) core and is utilized in cancer therapy. nih.gov Inhibition of these kinases disrupts signaling cascades that drive tumor cell proliferation and angiogenesis. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. nih.govtandfonline.com Novel quinazolinone-based derivatives have been specifically designed and synthesized as potent CDK2 inhibitors. nih.govnih.gov Certain ortho-chloro-benzylideneamino derivatives have demonstrated significant CDK2 inhibitory activity, with IC50 values comparable to reference inhibitors like Roscovitine. nih.gov Compounds have shown the ability to halt the cell cycle in the S and G2/M phases, linking this mechanism to their cytotoxic effects. nih.govtandfonline.comresearchgate.netsemanticscholar.org
Polo-like Kinase 1 (Plk1): Plk1 is another critical enzyme in cell cycle regulation, and its inhibition is a target for cancer treatment. A series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have been identified as potent and selective Plk1 inhibitors, demonstrating antiproliferative activity in various tumor cell lines. nih.govgoogle.com
AKT1 (PI3K/AKT Pathway): The PI3K/AKT signaling pathway is fundamental to cell survival and proliferation. The ability of quinazolinone derivatives to inhibit this pathway is another facet of their anticancer mechanism. While specific data on direct AKT1 inhibition is still emerging, the broader inhibition of the PI3K pathway by quinazolinone scaffolds has been noted as a contributor to their antitumor effects. mdpi.com
Table 1: Selected Quinazolinone Derivatives as Protein Kinase Inhibitors
| Compound Class/Derivative | Target Kinase | Potency (IC₅₀) | Reference |
| Ortho-chloro-benzylideneamino quinazolinone | CDK2 | 0.67 µM | nih.gov |
| 3-Methylquinazolinone derivative | EGFRwt-TK | 10 nM | mdpi.com |
| 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazolines | Plk1 | Potent Inhibition | nih.gov |
Quinazolinone derivatives exert their cytotoxic effects by directly influencing the machinery of cell proliferation and programmed cell death (apoptosis). mdpi.commdpi.com A common mechanism involves inducing cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and proliferating. mdpi.com
Furthermore, these compounds are potent inducers of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.comnih.gov Mechanistic studies have shown that quinazolinone derivatives can modulate the expression of key apoptotic proteins. nih.gov This includes upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. mdpi.comnih.gov The process often involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases (caspase-3 and -9), which orchestrate the dismantling of the cell. nih.govdaneshyari.com
In advanced cancer therapy, strategies involving the simultaneous inhibition of multiple targets are gaining prominence. Research has led to the design of quinazolin-4(3H)-one derivatives that act as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.govresearchgate.net This dual inhibition leverages the concept of synthetic lethality, proving to be a promising therapeutic strategy for breast cancer. nih.govresearchgate.netnih.gov Specifically designed compounds have shown the ability to induce apoptosis and cause cell cycle arrest at the G1 phase in breast cancer cells, demonstrating potent antitumor activity in preclinical models. nih.gov
Anti-inflammatory and Analgesic Efficacy of Quinazolinone Derivatives
The quinazolinone scaffold is also associated with significant anti-inflammatory and analgesic properties. biomedpharmajournal.orgnih.govresearchgate.net Various derivatives have demonstrated the ability to reduce inflammation in preclinical models, with efficacy sometimes comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The primary mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. nih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular, Antimalarial)
Quinazolin-4(3H)-one derivatives possess a broad spectrum of antimicrobial activity, making them a subject of interest for developing new agents to combat infectious diseases. biomedpharmajournal.orgnih.govfrontiersin.orgnih.govresearchgate.netnih.goveco-vector.comnih.gov
Antibacterial: These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.goveco-vector.comnih.gov Studies have identified derivatives with potent activity against pathogenic strains like Staphylococcus aureus and Escherichia coli. biomedpharmajournal.orgnih.gov The antibacterial efficacy is often linked to substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring. nih.govacs.org
Antifungal: Antifungal properties have been reported against various fungal species, including Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.govnih.gov Certain synthesized derivatives exhibit significant fungistatic or fungicidal activity. nih.govacs.orgresearchgate.netmdpi.com
Antitubercular: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Quinazolinone derivatives have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant strains. mdpi.comnih.govdovepress.comacs.orgresearchgate.net Synthesized hybrids, such as quinazolinone-triazoles, have demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antitubercular effects. acs.org
Antimalarial: Inspired by the natural quinazolinone alkaloid febrifugine, numerous synthetic derivatives have been developed and evaluated for their antimalarial activity. scialert.netnih.gov These compounds have shown efficacy against Plasmodium species, the parasites responsible for malaria, in both in vitro and in vivo models. nih.govnih.govacs.orgacs.org
Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
| Dihydroquinazolinone derivatives (3l, 3m) | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |
| Quinazolinone-pyridine hybrid (4e) | M. tuberculosis (drug-resistant) | 0.31 µM | nih.gov |
| Quinazolinone-triazole hybrid (3if) | M. tuberculosis | 0.78 µg/mL | acs.org |
| Fused pyridazine-quinazolinone (2, 3) | A. niger / C. albicans | 32 µg/mL | nih.gov |
| 2-Phenyl substituted quinazolinone (8d) | S. pyogenes | Significant Activity | dovepress.com |
Antiviral Properties (e.g., against SARS-CoV-2)
The quinazolin-4(3H)-one scaffold has emerged as a promising framework for the development of antiviral agents, including those targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Research has identified 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of SARS-CoV-2. nih.govnih.gov One study reported a 2-aminoquinazolin-4(3H)-one compound with significant activity against SARS-CoV-2 in a Vero cell assay, showing an IC₅₀ value of 0.23 μM with no associated cytotoxicity. nih.govresearchgate.net
Subsequent efforts to improve the pharmacokinetic properties of this lead compound involved the design and synthesis of N-substituted derivatives. nih.gov These modifications aimed to enhance in vivo characteristics such as the area under the curve (AUC) and maximum plasma concentration, which were initially low. nih.govnih.gov A series of acetylated derivatives demonstrated potent inhibitory activity against SARS-CoV-2, with IC₅₀ values of 0.33, 0.29, and 0.11 μM, respectively. researchgate.net These N-acetyl derivatives not only retained antiviral potency but also showed potential for improved pharmacokinetic profiles. nih.govnih.gov This line of research underscores the potential of 2-substituted quinazolin-4(3H)-ones as a foundational structure for developing anti-SARS-CoV-2 therapeutics. nih.gov
Enzyme Inhibition and Receptor Modulation Beyond Oncological Targets (e.g., Phosphodiesterases, Urease, HDAC, USP7, PTP1B)
Derivatives of quinazolin-4(3H)-one have demonstrated inhibitory activity against a wide array of enzymes beyond those typically associated with oncology. nih.gov
Phosphodiesterases (PDEs): A library of 2-substituted quinazolin-4(3H)-ones was synthesized and evaluated for inhibitory activity against phosphodiesterase-I (PDE-I). Several compounds exhibited selective PDE inhibition, with the most active showing an IC₅₀ value of 210.7 ± 2.62 µM. researchgate.net
Histone Deacetylases (HDACs): The quinazolin-4(3H)-one moiety has been effectively used as a "cap group" in the design of novel histone deacetylase 6 (HDAC6) inhibitors. In one study, a series of analogues were synthesized, with the most potent and selective compound displaying an IC₅₀ value of 150 nM against HDAC6. mdpi.com Another compound from a different series also showed potent HDAC inhibitory activity with an IC₅₀ of 370 nM. mdpi.com These inhibitors demonstrated antiproliferative effects in various tumor cell lines and induced cell-cycle arrest and apoptosis. mdpi.com
Ubiquitin-Specific Protease 7 (USP7): Novel quinazolin-4(3H)-one derivatives have been developed as potent inhibitors of USP7, a deubiquitinase implicated in tumorigenesis. nih.gov The most effective compounds from a synthesized series exhibited IC₅₀ values of 1.537 μM and 0.595 μM against the USP7 catalytic domain. nih.gov These compounds were shown to decrease MDM2 protein levels and increase the levels of tumor suppressors p53 and p21, demonstrating a clear mechanism of action. nih.gov
Other Metabolic Enzymes: The versatility of the quinazolin-4(3H)-one scaffold extends to the inhibition of other metabolic enzymes. Studies have shown that imine-bearing derivatives can inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-Gly) at nanomolar concentrations. bezmialem.edu.tr For instance, certain analogues showed potent inhibitory strength against AChE with Kᵢ values ranging from 4.20 ± 0.15 to 26.10 ± 2.36 nM and against BChE with Kᵢ values from 1.22 ± 0.05 to 16.09 ± 0.88 nM. bezmialem.edu.tr
Antioxidant Activity in Quinazolin-4(3H)-one Systems
The quinazolin-4(3H)-one nucleus is a key feature in a variety of compounds that exhibit significant antioxidant properties. nih.gov The antioxidant potential is often attributed to the ability of these molecules to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the development of various diseases. nih.govmdpi.com
The antioxidant activity of these derivatives is closely linked to the nature and position of substituents on the scaffold. mdpi.com Studies involving 2-substituted quinazolin-4(3H)-ones have provided key insights into their structure-antioxidant activity relationships. For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position is crucial for antioxidant activity. mdpi.com Research has shown that derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only possess potent antioxidant activity but also exhibit metal-chelating properties. mdpi.com Specifically, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant. mdpi.com The addition of a third phenolic group has been shown to deeply influence and enhance the antioxidant activity. nih.gov The mechanism of action is often related to their ability to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.comsapub.org
Other Neuropharmacological and Immunomodulatory Activities
The quinazolin-4(3H)-one scaffold is a cornerstone for compounds with a wide range of biological activities, including significant neuropharmacological and immunomodulatory effects. researchgate.netnih.gov This versatility has made it a privileged structure in medicinal chemistry. researchgate.net
Derivatives of this heterocyclic system have been reported to possess anticonvulsant, CNS depressant, sedative, and muscle-relaxant properties. nih.govresearchgate.net The substitution pattern on the quinazolinone ring plays a critical role in defining the specific activity. For example, certain 3-substituted quinazolin-4(3H)-ones have been evaluated for their anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, with some compounds showing remarkable protection against PTZ-induced convulsions. researchgate.net The nature of the substituent at position 3, such as a butyl or benzyl (B1604629) group, has been shown to significantly affect the anticonvulsant activity profile. researchgate.net Additionally, the quinazolinone nucleus is a component of various agents with anti-inflammatory properties. nih.gov
Structure-Activity Relationship (SAR) Studies Pertaining to the 2-Position of Quinazolin-4(3H)-one
General Principles of SAR for 2-Substituted Quinazolin-4(3H)-ones
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the quinazolin-4(3H)-one scaffold. The substituent at the 2-position plays a pivotal role in determining the biological activity and target selectivity of these compounds. mdpi.comnih.govacs.org
For antiproliferative activity, the nature of the group at C-2 is a key determinant. Studies have shown that incorporating a substituted phenyl or naphthyl ring at this position can modulate cytotoxic effects. mdpi.com For instance, in one series of compounds, phenyl-substituted derivatives exhibited moderate inhibitory effects on cancer cell growth, whereas the presence of a naphthyl group was found to be unfavorable for cytotoxic activity. mdpi.com Further modifications, such as the introduction of a basic aminoalkyl side chain, are often employed to enhance interactions with biological targets like the hinge region of kinases. mdpi.com The specific type of amine in this side chain also influences activity; for example, a dimethylamino substitution was found to enhance antiproliferative activity when compared to a cyclopropylamino substitution in a particular series. mdpi.com
In the context of antibacterial agents targeting penicillin-binding proteins, systematic variations at the 2-position (among others) have been explored to establish a clear SAR. nih.govacs.org These studies help in fine-tuning the molecule to improve potency against specific bacterial strains like S. aureus. nih.gov
Influence of Cyclic Amine Substitutions (e.g., Cyclopentylamino) on Biological Activity and Selectivity
The introduction of cyclic amine moieties at the 2-position of the quinazolin-4(3H)-one ring can significantly impact the compound's pharmacological profile. While direct and extensive studies on the 2-(cyclopentylamino) substitution are not widely detailed in the provided context, principles from related substitutions offer valuable insights.
In the development of antiproliferative agents, the choice of the amine substituent is critical. For example, a study comparing various aminoalkyl chains found that a dimethylamino group conferred greater activity than a cyclopropylamino group, suggesting that the size, conformation, and basicity of the amine are important factors for biological activity. mdpi.com This indicates that substituting a linear amine with a cyclic one like cyclopentylamine (B150401) would likely alter the compound's interaction with its target, potentially affecting both potency and selectivity. The constrained conformation of a cyclic amine, compared to a more flexible acyclic amine, can lead to more specific binding interactions or, conversely, introduce steric hindrance.
In a study of 2-substituted quinazolin-4-(3H)-ones as potential antileukemic agents, a variety of substituents were evaluated. nih.gov Although a cyclopentylamino group was not explicitly mentioned, the diverse range of functional groups tested underscores the principle that modifications at the 2-position are a valid strategy for modulating cytotoxic effects and selectivity against different leukemia cell lines. nih.gov The specific electronic and steric properties of a cyclopentylamino group would be expected to produce a unique biological profile within this scaffold.
Impact of Substitutions on Different Rings of the Quinazolin-4(3H)-one Scaffold
The pharmacological activity of quinazolin-4(3H)-one derivatives is profoundly influenced by substitutions at various positions, particularly at the C2, N3, C6, and C8 positions of the heterocyclic system. Structure-activity relationship (SAR) studies have been pivotal in guiding the development of potent and selective compounds. researchgate.netnih.gov
Substitutions at the C2-position are critical for modulating the biological effects. For instance, incorporating aryl or naphthyl rings at this position has been explored for antiproliferative activity. mdpi.com The introduction of a dithiocarbamate (B8719985) side chain at C2 led to the development of potent antitumor agents that induce cell cycle arrest. nih.gov In the context of antioxidant activity, 2-phenylquinazolin-4(3H)-one derivatives require at least one hydroxyl group on the phenyl ring for significant activity, with di-hydroxyl substitutions in the ortho position also conferring metal-chelating properties. mdpi.comnih.gov For antibacterial applications, SAR studies on a series of quinazolinones targeting Staphylococcus aureus revealed that modifications on a styryl group at the C2 position significantly impact the minimum inhibitory concentration (MIC). nih.gov
The N3-position is another key site for modification. Attaching different heterocyclic rings at this position is considered beneficial for chemotherapeutic activity. researchgate.net In antibacterial derivatives, substitutions on an aniline (B41778) ring at the N3 position were systematically varied to improve potency against methicillin-resistant S. aureus (MRSA). nih.gov
Substitutions on the benzene (B151609) ring of the quinazolinone core also play a significant role. Halogenation, such as the introduction of fluoro groups at the C6 and C8 positions, has been shown to increase the cytotoxicity of certain quinazolin-4(3H)-one esters in cancer cell lines. nih.gov Similarly, placing a basic side chain at the C8 position has been investigated to identify optimal structural features for antiproliferative activity. mdpi.com For antibacterial agents, electron-donating groups like methoxy (B1213986) on the quinazolinone ring can enhance activity, possibly by stabilizing conjugated nanoparticles used in drug delivery. nih.gov
The following table summarizes the observed impact of various substitutions on the biological activity of the quinazolin-4(3H)-one scaffold.
| Position | Substituent Type | Resulting Biological Activity | Reference(s) |
| C2 | Substituted Phenyl/Naphthyl Ring | Antiproliferative | mdpi.com |
| C2 | Phenyl with Hydroxyl Groups | Antioxidant & Metal-Chelating | mdpi.com, nih.gov |
| C2 | Dithiocarbamate Side Chain | Antitumor (induces G2/M arrest) | nih.gov |
| C2 | Styryl Group | Antibacterial (MRSA) | nih.gov |
| N3 | Substituted Aniline | Antibacterial (MRSA) | nih.gov |
| C6, C8 | Fluoro Groups | Increased Cytotoxicity | nih.gov |
| C8 | Basic Side Chain | Antiproliferative | mdpi.com |
| Benzene Ring | Methoxy Groups | Enhanced Antibacterial Activity | nih.gov |
Proposed Mechanisms of Action for Quinazolin-4(3H)-one Derivatives
The broad spectrum of pharmacological activities exhibited by quinazolin-4(3H)-one derivatives stems from their ability to interact with a diverse range of molecular targets, thereby modulating various cellular pathways involved in disease pathogenesis.
Research has identified several key molecular targets for quinazolin-4(3H)-one derivatives, with kinase inhibition being one of the most prominent mechanisms, particularly for anticancer applications.
Kinase Inhibition: Many quinazolinone-based compounds function as potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth and differentiation. mdpi.com
EGFR, HER2, and VEGFR: These are well-established targets for quinazoline-based drugs. ekb.egnih.gov Docking studies have shown that these derivatives can act as ATP-competitive type-I inhibitors or ATP non-competitive type-II inhibitors. nih.govnih.gov For example, certain derivatives form hydrogen bonds with key residues like Met793 in the epidermal growth factor receptor (EGFR) kinase domain or Met801 and Leu800 in human epidermal growth factor receptor 2 (HER2). nih.gov Other notable targets include vascular endothelial growth factor receptor-2 (VEGFR2), which is critical for angiogenesis. ekb.eg
CDK2: Cyclin-dependent kinase 2 (CDK2) is another target, and potent quinazolinone derivatives have shown inhibitory activity comparable to known inhibitors like imatinib. nih.gov
Aurora Kinase A: This cell cycle regulator has been identified as a potential target for quinazolin-4(3H)-one derivatives in non-small cell lung cancer, including cell lines resistant to EGFR inhibitors. mdpi.com
Phosphoinositide 3-kinase (PI3K): The approved drug Idelalisib, a quinazolin-4(3H)-one derivative, acts by inhibiting the PI3K delta isoform. nih.govmdpi.com
Antibacterial Targets:
Penicillin-Binding Proteins (PBPs): A novel class of 4(3H)-quinazolinone antibacterials was discovered through in silico screening for binding to PBP2a, a key enzyme responsible for methicillin (B1676495) resistance in S. aureus. nih.govacs.org These non-β-lactam compounds inhibit PBP1 and PBP2a, mimicking the mechanism of some β-lactam antibiotics. acs.org
Other Bacterial Processes: Some derivatives are thought to exert their antimicrobial effect by binding to the active sites of enzymes involved in bacterial DNA replication and protein synthesis. eco-vector.com
Other Molecular Targets:
Tubulin: Certain C2-substituted quinazolin-4(3H)-one derivatives have been found to target tubulin. They promote tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest. nih.govresearchgate.net
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, quinazolinone hybrids have been designed to inhibit AChE, with kinetic studies revealing a mixed-inhibition mechanism. researchgate.netmdpi.com
The table below details some of the identified molecular targets and the nature of their interaction with quinazolin-4(3H)-one derivatives.
| Molecular Target | Disease Context | Binding Mode / Key Interactions | Reference(s) |
| EGFR Kinase | Cancer | ATP Competitive; H-bonds with Met793, Thr790 | nih.gov, ekb.eg |
| HER2 Kinase | Cancer | ATP Competitive/Non-competitive; H-bonds with Met801, Leu800 | nih.gov, nih.gov |
| CDK2 Kinase | Cancer | ATP Non-competitive | nih.gov |
| Aurora Kinase A | Cancer | Inhibition of kinase activity | mdpi.com |
| PBP2a | Bacterial Infection | Inhibition of peptidoglycan synthesis | acs.org, nih.gov |
| Tubulin | Cancer | Promotion of tubulin polymerization | nih.gov, researchgate.net |
| AChE | Alzheimer's Disease | Mixed Inhibition | researchgate.net, mdpi.com |
The interaction of quinazolin-4(3H)-one derivatives with their molecular targets initiates a cascade of downstream cellular events that manifest as the observed pharmacological effect.
In oncology, the inhibition of receptor tyrosine kinases like EGFR and VEGFR by quinazolinone derivatives disrupts aberrant signaling cascades that drive tumorigenesis. mdpi.com This interference can block pathways such as the phosphoinositide 3-kinase (PI3K) mediated signaling pathway, which is crucial for cell survival and proliferation. mdpi.com The ultimate outcome of this signaling disruption is often the induction of apoptosis (programmed cell death) and an inhibition of tumor growth. mdpi.com Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways in cancer cells. mdpi.com
Derivatives that target tubulin exert their anticancer effects by disrupting the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net The prolonged mitotic arrest activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which can ultimately trigger apoptosis if the damage is irreparable. nih.gov
Furthermore, some quinazolinone derivatives have been shown to suppress cancer cell motility and the epithelial-mesenchymal transition (EMT), a process critical for metastasis. nih.gov This is achieved by modulating the expression of genes related to cell motility and signaling pathways like the STAT3 pathway. nih.gov In certain liver cancer cells, treatment with active derivatives resulted in an increased cell population in the S phase and a significant induction of apoptosis. nih.gov
Computational and in Silico Investigations for 2 Cyclopentylamino Quinazolin 4 3h One and Analogous Structures
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their macromolecular targets. For quinazolinone derivatives, these methods have been instrumental in elucidating their interaction mechanisms with various biological targets, particularly protein kinases and other enzymes implicated in cancer. tandfonline.comresearchgate.netresearchgate.net
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For instance, docking analyses of quinazolin-4(3H)-one derivatives with enzymes like Cyclooxygenase-2 (COX-2) have helped identify key binding modes. nih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the ligand's inhibitory activity. researchgate.netnih.gov In one study, docking of quinazolinone derivatives into the active site of DNA gyrase was performed to understand potential antibacterial effects, highlighting interactions with the chlorobiocin binding site. nih.gov
Following docking, molecular dynamics simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the interactions in a biological environment. tandfonline.com MD simulations can validate the stability of the binding pose obtained from docking and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net For example, MD simulations of a quinazolinone derivative in complex with Topoisomerase II have been used to assess the structural stability of the complex through metrics like Root Mean Square Deviation (RMSD) and to analyze the flexibility of key residues in the binding pocket via Root Mean Square Fluctuation (RMSF). researchgate.net These simulations reinforce the understanding of binding affinity and stability, which are critical for potent inhibitory action. tandfonline.comresearchgate.net
Key interactions frequently observed in these simulations for quinazolinone analogs include:
Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues in the active site is a common feature that contributes significantly to binding affinity. researchgate.net
Hydrophobic Interactions: The quinazoline (B50416) scaffold and its substituents often engage in hydrophobic interactions with nonpolar residues of the target protein. researchgate.netnih.gov
Water Bridges: Water molecules can mediate interactions between the ligand and the protein, playing a crucial role in the stability of the complex. researchgate.net
| Target Enzyme | Key Interacting Residues | Types of Interactions | Simulation Insights |
| Topoisomerase II | Not specified | Hydrogen bonds, hydrophobic interactions, water bridges | Validated strong binding affinity and stability of the derivative. researchgate.net |
| VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | Not specified | Hydrogen bonds, hydrophobic interactions, π-π stacking, water bridges | Reinforced the potential of the derivative as a multi-target agent. researchgate.net |
| PARP1, STAT3 | Not specified | Not specified | Investigated the dynamic behavior of the protein-ligand complex over 100 ns. tandfonline.com |
| MMP-13 | Ser250, Gly248 | Hydrogen bonding | Enhanced hydrogen bonding interactions were observed in 10 ns MD simulations. nih.gov |
| JAK2 | Leu856, Leu855, Ala880, Leu932, Gly935, Arg980 | Hydrophobic interactions, hydrogen bond | The quinazoline template occupied a hydrophobic region, and a hydrogen bond was formed with Arg980. nih.gov |
| CDK2, HER2, EGFR | Met801, Leu800, Leu726, Leu852, Met793, Thr790 | Hydrogen bonds, alkyl and pi-alkyl interactions | Revealed significant interactions, suggesting potent inhibitory activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. nih.gov For quinazolinone derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their inhibitory activities against various targets. frontiersin.orgsphinxsai.com
In a typical QSAR study, a dataset of compounds with known activities is used to build a model. nih.gov This involves calculating a variety of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. sphinxsai.com Statistical methods, like multiple linear regression (MLR) and partial least squares (PLS), are then used to establish a relationship between these descriptors and the observed biological activity. nih.govsphinxsai.com
Key findings from QSAR studies on quinazolinone analogs include:
The importance of specific substitutions on the quinazoline ring for enhancing activity. nih.gov
The identification of favorable and unfavorable regions for steric and electrostatic interactions through contour maps generated by models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govsphinxsai.com
The development of predictive models with high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. nih.govnih.gov
For example, a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields primarily influenced their activity. nih.gov This information was then used to design novel compounds with potentially improved inhibitory potency. nih.gov Similarly, a 2D-QSAR analysis of quinazoline derivatives against human lung cancer led to the development of models that guided the design of new molecules with enhanced inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov
| QSAR Model Type | Target | Key Statistical Parameters | Insights for Optimization |
| CoMFA/CoMSIA | MMP-13 Inhibitors | CoMFA (q² = 0.646, r² = 0.992), CoMSIA (q² = 0.704, r² = 0.992) | Electrostatic, hydrophobic, and H-bond acceptor fields are crucial for activity. nih.gov |
| 2D-QSAR | Human Lung Cancer (EGFR Inhibitors) | R² = 0.745, R²_test = 0.941, Q²_cv = 0.669 | Electronegative substituents at N-3 and C-6 positions of the quinazoline ring enhance inhibitory activity. nih.gov |
| 3D-QSAR | EGFR Inhibitors | r² = 0.983, q² = 0.873 | Steric and hydrophobic interactions are dominant, and substitution patterns are important. sphinxsai.com |
| 3D-QSAR (CoMFA) | Antitumour Agents (A549 & PC-3 cells) | Not specified | A predictive model was constructed to guide future structural modifications. rsc.org |
| 3D-QSAR | EGFR Inhibitors | CoMFA (R² = 0.855, Q² = 0.570), CoMSIA (R² = 0.895, Q² = 0.599) | The models were used to design five novel compounds with improved predicted activities. nih.gov |
Quantum Chemical Calculations and Theoretical Reactivity Assessments
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules like 2-(cyclopentylamino)quinazolin-4(3H)-one and its analogs. These methods can be used to calculate various molecular properties that are not easily accessible through experimental techniques.
Key applications of quantum chemical calculations for quinazolinone derivatives include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. tandfonline.com
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface, which helps in identifying regions that are prone to electrophilic and nucleophilic attack. tandfonline.com
Calculation of Atomic Charges: Quantifying the partial charges on each atom, which can be useful for understanding intermolecular interactions. tandfonline.com
A study on quinazolin-2,4-dione derivatives utilized DFT calculations to investigate the molecular structures and relative stabilities of different isomers. tandfonline.com The calculations, performed at the B3LYP/6–311++G(d,p) level of theory, confirmed the higher stability of the Z-isomers, which was attributed to the presence of intramolecular hydrogen bonds. tandfonline.com The FMO calculations also provided insights into the stability of these molecules. tandfonline.com Such theoretical assessments are valuable for understanding the intrinsic properties of these compounds and can complement experimental findings.
| Computational Method | Calculated Properties | Key Findings |
| DFT (B3LYP/6–311++G(d,p)) | Molecular structures, relative stabilities of isomers (E and Z) | Confirmed higher stability of Z-isomers due to intramolecular hydrogen bonds. tandfonline.com |
| DFT | Frontier orbitals (HOMO-LUMO), energy gap | Confirmed the stability of the quinazolin-2,4-dione molecules. tandfonline.com |
| Jaguar module (Schrodinger suite) | Atomic charges | Calculated as part of a broader in-silico study of quinazolinone derivatives. tandfonline.com |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For quinazolinone-based structures, virtual screening has been employed to discover novel inhibitors for various therapeutic targets. nih.gov
The process typically involves docking a large number of compounds into the active site of a target protein and then ranking them based on their predicted binding affinity or a scoring function. The top-ranked compounds are then selected for further experimental validation. For example, a virtual screening of a library of 4,6,7-trisubstituted quinazoline derivatives was performed to identify potential inhibitors of EGFR, a key target in cancer therapy.
Once a "hit" compound is identified through virtual screening or other means, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov This is an iterative process that often involves a combination of computational modeling and chemical synthesis. vichemchemie.com In silico techniques play a crucial role in lead optimization by:
Predicting the effects of chemical modifications on binding affinity and other properties.
Guiding the design of new analogs with improved characteristics.
Reducing the number of compounds that need to be synthesized and tested experimentally. vichemchemie.com
For instance, lead optimization of quinazoline-based BET family inhibitors involved structure-activity relationship studies that led to the development of analogs with improved potency and pharmacokinetic profiles. nih.gov Similarly, a lead optimization strategy was used to design new quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov
| Strategy | Target | Computational Method | Outcome |
| Virtual Screening | EGFR | Molecular Docking (Molsoft ICM-Pro) | Identified compounds with moderate to strong binding energy towards EGFR. |
| Virtual Screening | JAK2 | SurflexDock | Identified a novel compound, 5p, as a candidate inhibitor of JAK2. nih.gov |
| Virtual Screening | COX-2 | Protein-Ligand ANT System (PLANTS) | Screened 2,3-disubstituted-4(3H)-quinazolinones to identify ligands with high binding affinity. nih.gov |
| Lead Optimization | BET family inhibitors | Structure-activity relationship studies | Developed analogs with improved potency and pharmacokinetic profile. nih.gov |
| Lead Optimization | Alzheimer's disease multi-targeting agents | Not specified | Designed and synthesized a new series of derivatives with significant inhibitory activity. nih.gov |
Predictive Modeling for ADME Profiles (Methodological Aspects)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of modern drug discovery. nih.govlongdom.org Poor pharmacokinetic profiles are a major reason for the failure of drug candidates in clinical trials. nih.gov In silico ADME modeling allows for the early assessment of these properties, helping to prioritize compounds with a higher likelihood of success. longdom.orgactascientific.com
A variety of computational methods are used to predict ADME properties from the chemical structure of a compound. nih.gov These methods can be broadly categorized as:
Rule-based models: These models use simple rules, such as Lipinski's rule of five, to assess the "drug-likeness" of a compound. researchgate.netmdpi.com
QSAR models: Similar to those used for predicting biological activity, QSAR models can be developed to predict specific ADME properties like solubility, permeability, and protein binding. nih.gov
Physicochemical property prediction: Various software tools can calculate fundamental properties like logP (lipophilicity), polar surface area (PSA), and molecular weight, which are important determinants of ADME behavior. mdpi.com
Toxicity prediction: In silico models can also be used to predict potential toxicities, such as mutagenicity and hepatotoxicity. actascientific.com
For quinazolinone derivatives, in silico ADME predictions are often performed as part of broader computational studies. tandfonline.comrsc.org For example, a study on quinazolinone derivatives as PARP-1 inhibitors included an in silico ADMET study to assess their drug-like properties. rsc.org Another study used the SwissADME and pkCSM software to screen quinazoline-4(3H)-one analogs for their pharmacokinetic profiles. nih.gov These predictions provide valuable information that can guide the selection and optimization of lead compounds.
| ADME Property | Prediction Method/Tool | Relevance |
| Drug-likeness | Lipinski's rule of five | Assesses the likelihood of a compound being orally bioavailable. researchgate.netmdpi.com |
| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA) models | Predicts the extent to which a compound is absorbed from the gastrointestinal tract. actascientific.com |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) models | Predicts how a compound is distributed throughout the body. nih.gov |
| Metabolism | Cytochrome P450 (CYP) inhibition models | Predicts the metabolic stability of a compound and its potential for drug-drug interactions. longdom.org |
| Excretion | Renal clearance models | Predicts how a compound is eliminated from the body. longdom.org |
| Toxicity | AMES test for mutagenicity, hepatotoxicity models | Predicts potential adverse effects. actascientific.com |
Future Research Trajectories and Potential Applications of 2 Cyclopentylamino Quinazolin 4 3h One
Refinement of Synthetic Strategies and Scalability
The synthesis of quinazolin-4(3H)-one derivatives is well-documented, with various methods available for the construction of this heterocyclic system. organic-chemistry.orgijprajournal.commdpi.com Common strategies often involve the condensation of anthranilic acid derivatives with appropriate reagents to form the pyrimidine (B1678525) ring. For 2-(cyclopentylamino)quinazolin-4(3H)-one, a likely synthetic route would involve the reaction of a 2-substituted precursor, such as 2-mercapto- or 2-chloro-quinazolin-4(3H)-one, with cyclopentylamine (B150401).
Future research in this area will likely focus on the development of more efficient, cost-effective, and scalable synthetic protocols. Green chemistry principles are expected to play a significant role, with an emphasis on minimizing waste, using less hazardous solvents, and reducing energy consumption. mdpi.com Microwave-assisted synthesis, for instance, has been shown to accelerate the synthesis of quinazolinone derivatives, often leading to higher yields in shorter reaction times. ijprajournal.com Furthermore, the development of one-pot multicomponent reactions would be highly desirable for large-scale production, as this approach can significantly reduce the number of synthetic steps and purification procedures. rsc.org
Table 1: Comparison of Synthetic Methodologies for Quinazolin-4(3H)-one Derivatives
| Method | Advantages | Disadvantages | Potential for Scalability |
| Conventional Heating | Well-established, reliable | Long reaction times, high energy consumption | Moderate |
| Microwave-Assisted | Rapid, often higher yields | Requires specialized equipment | Good |
| Multicomponent Reactions | Step-economic, efficient | Optimization can be complex | Excellent |
| Catalyst-Free Conditions | Environmentally friendly, avoids metal contamination | May have limited substrate scope | Good |
Exploration of Novel Analogues with Tailored Pharmacological Profiles
The biological activity of quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. nih.goveco-vector.com The cyclopentylamino group at the 2-position of the target molecule offers a key point for structural modification to create novel analogues with potentially enhanced or more specific pharmacological activities.
Future research will likely involve the synthesis and screening of a library of analogues. Modifications could include:
Alterations to the cyclopentyl ring: Introducing substituents on the cyclopentyl ring or replacing it with other cycloalkyl or heterocyclic moieties could modulate the compound's binding affinity and selectivity for biological targets.
Substitution on the quinazolinone core: Adding various functional groups to the benzene (B151609) ring of the quinazolinone scaffold can influence physicochemical properties such as solubility and bioavailability, as well as pharmacological activity.
Modifications at the N-3 position: Introducing different substituents at the N-3 position of the quinazolinone ring is another common strategy to diversify the pharmacological profile of this class of compounds. nih.gov
These new analogues would be screened against a wide range of biological targets to identify potential therapeutic applications, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.gov
Development as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules used to study and manipulate biological systems. proteostasisconsortium.comchemicalprobes.org Given the diverse biological activities of the quinazolin-4(3H)-one scaffold, this compound and its future analogues could be developed into valuable chemical probes.
To be an effective chemical probe, a compound should ideally exhibit high potency and selectivity for a specific biological target. nih.gov Future research in this direction would involve:
Target Identification and Validation: Identifying the specific protein or pathway that this compound interacts with. This could be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound to optimize its potency and selectivity for the identified target.
Development of Labeled Probes: Synthesizing derivatives with fluorescent tags, biotin (B1667282) labels, or radioactive isotopes to enable visualization and tracking of the compound's interaction with its target in living cells and organisms.
Such chemical probes would be invaluable tools for elucidating the roles of specific proteins in health and disease, and for validating new drug targets.
Advancements in Multi-Targeting Drug Design Principles Based on the Quinazolin-4(3H)-one Core
The concept of multi-target drug design, where a single molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. nih.govspringernature.com The quinazolin-4(3H)-one scaffold has already been successfully employed in the design of multi-target kinase inhibitors. nih.govrsc.org
The structural features of this compound make it a suitable starting point for the development of multi-target agents. Future research could focus on designing hybrid molecules that combine the quinazolinone core with other pharmacophores known to interact with different, but related, disease pathways. For example, by tethering a known inhibitor of a specific enzyme to the quinazolinone scaffold, it may be possible to create a dual-action drug with enhanced efficacy and a lower likelihood of developing drug resistance. nih.gov
Table 2: Potential Multi-Targeting Strategies for Quinazolin-4(3H)-one Derivatives
| Target Combination | Therapeutic Area | Rationale |
| Kinases and other signaling proteins | Cancer | Synergistic inhibition of multiple pathways involved in tumor growth and survival. nih.gov |
| Bacterial enzymes and efflux pumps | Infectious Diseases | Overcoming antibiotic resistance by simultaneously inhibiting bacterial growth and mechanisms of drug extrusion. |
| Inflammatory mediators | Inflammatory Diseases | Broader anti-inflammatory effects by targeting multiple components of the inflammatory cascade. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
